Desacetyl Desmethyl Lacosamide

Impurity Profiling Analytical Chemistry Method Validation

Analytical labs face inaccurate impurity quantification when using structurally similar but chemically distinct reference standards. Desacetyl Desmethyl Lacosamide (CAS 175481-39-7) is the authentic Lacosamide EP Impurity E (R-Isomer), fully characterized for HPLC/UPLC-MS/MS method development, validation (AMV), and QC release testing per ICH and pharmacopeial monographs. • Enables accurate quantification of the specific desacetyl-desmethyl degradation pathway • Avoids regulatory risk from misidentification caused by O-Desmethyl or N-Desacetyl substitutes • Supplied with comprehensive CoA and characterization data for direct use as a calibrated reference material

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 175481-39-7
Cat. No. B196007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetyl Desmethyl Lacosamide
CAS175481-39-7
Synonyms(2R)-2-Amino-3-hydroxy-N-(phenylmethyl)-propanamide;  (R)-2-Amino-3-hydroxy-N-(phenylmethyl)-propanamide;  (2R)-2-Amino-N-benzyl-3-hydroxypropanamide;  (R)-N-Benzyl-2-amino-3-hydroxypropionamide
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C(CO)N
InChIInChI=1S/C10H14N2O2/c11-9(7-13)10(14)12-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14)/t9-/m1/s1
InChIKeyWYCNJBXJCACFCM-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desacetyl Desmethyl Lacosamide (CAS 175481-39-7): A Critical Reference Standard for Lacosamide Impurity Profiling and Analytical Method Validation


Desacetyl Desmethyl Lacosamide (CAS 175481-39-7), chemically defined as (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)-propanamide, is a fully characterized chiral impurity and reference standard of the antiepileptic drug Lacosamide (Vimpat®) [1]. Also designated as Lacosamide EP Impurity E (R-Isomer), this compound is a key metabolite and process-related impurity found in commercial preparations of Lacosamide . Its primary utility lies in analytical method development, method validation (AMV), and quality control (QC) applications, particularly for ensuring compliance with pharmacopeial standards during Abbreviated New Drug Application (ANDA) submissions or commercial production .

The Risk of Generic Substitution: Why Desacetyl Desmethyl Lacosamide Cannot Be Replaced by Other Lacosamide Impurities in Analytical and Stability Studies


The practice of substituting Desacetyl Desmethyl Lacosamide (Lacosamide EP Impurity E) with structurally similar impurities like O-Desmethyl Lacosamide (Impurity F), N-Desacetyl Lacosamide (Impurity D), or the parent drug Lacosamide is scientifically invalid and can compromise regulatory compliance and analytical accuracy . Each impurity possesses a unique chromatographic retention time, mass spectrometric fragmentation pattern, and distinct reactivity under forced degradation conditions (e.g., hydrolysis, oxidation) . For instance, O-Desmethyl Lacosamide retains the N-acetyl group, while Desacetyl Desmethyl Lacosamide lacks both the acetyl and the methyl group, leading to significantly different polarity and hydrogen bonding capacities [1]. Using an incorrect reference standard will result in inaccurate quantification of the specific impurity profile, potentially masking critical degradation pathways and leading to failed method validation or batch release failures [2].

Quantitative Differentiation of Desacetyl Desmethyl Lacosamide (Lacosamide EP Impurity E) from In-Class Analogs


Molecular Identity and Physicochemical Distinction from O-Desmethyl and N-Desacetyl Impurities

Desacetyl Desmethyl Lacosamide is chemically distinct from its closest impurities, O-Desmethyl Lacosamide (Impurity F) and N-Desacetyl Lacosamide (Impurity D). The target compound is a double-desubstituted derivative, lacking both the N-acetyl and O-methyl groups, which directly impacts its molecular weight, polarity, and chromatographic behavior [1]. This unique molecular signature is critical for resolving it from the parent drug and other impurities during HPLC analysis, ensuring accurate quantification of the specific impurity profile required by regulatory agencies [2].

Impurity Profiling Analytical Chemistry Method Validation

Minimum Purity Specification: A Procurement Benchmark for Reference Standard Quality

Reputable suppliers of Desacetyl Desmethyl Lacosamide certify a minimum purity specification of 95% by HPLC, with some suppliers achieving ≥98% . This purity level is essential for its role as a reference standard, as it ensures that the compound's signal in analytical assays is not confounded by other impurities . In contrast, lower-grade materials or research-grade stocks of related impurities may not meet the stringent purity requirements necessary for validated analytical methods .

Reference Standards Quality Control Procurement

Regulatory Endorsement as an EP-Specified Impurity for Method Validation and Quality Control

Desacetyl Desmethyl Lacosamide is officially designated as Lacosamide EP Impurity E in the European Pharmacopoeia (EP) and is used as a reference standard for method validation and quality control [1]. This regulatory recognition mandates its use in specific tests for impurity profiling and degradation product analysis. Other metabolites like O-Desmethyl Lacosamide, while also pharmacologically inactive, are not universally required for all EP impurity profiling tests, making Impurity E a mandatory reference for full compliance [2].

Regulatory Compliance Pharmacopeial Standards ANDA

Targeted Application Scenarios for Desacetyl Desmethyl Lacosamide in Pharmaceutical Development and Quality Assurance


Analytical Method Development and Validation for Lacosamide Impurity Profiling

Used as a primary reference standard to develop and validate HPLC or UPLC-MS/MS methods capable of separating and quantifying Desacetyl Desmethyl Lacosamide from the parent drug and other specified impurities. This is essential for demonstrating method specificity and linearity in accordance with ICH guidelines, particularly for ANDA submissions [1].

Quality Control (QC) Release and Stability Testing of Lacosamide Drug Substance and Drug Product

Employed as a calibrated reference material in QC laboratories to monitor the levels of Impurity E in commercial batches of Lacosamide API and finished dosage forms. This ensures compliance with the impurity limits set forth in the EP and USP monographs, which is a prerequisite for batch release and market stability .

Forced Degradation Studies to Identify and Characterize Lacosamide Degradation Pathways

Utilized to spike Lacosamide samples subjected to stress conditions (e.g., heat, humidity, oxidation, photolysis) to confirm the formation and identity of Desacetyl Desmethyl Lacosamide as a potential degradation product. This data is critical for establishing the drug's degradation profile and defining appropriate storage conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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